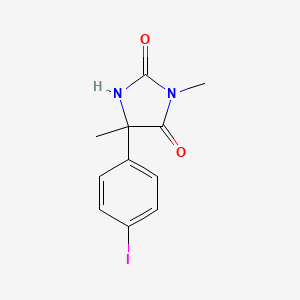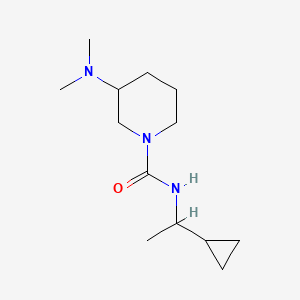methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide, also known as BPPC, is a novel compound that has recently gained attention in the field of medicinal chemistry. BPPC is a small molecule that belongs to the class of cyclopropanecarboxamide derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. In addition, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to modulate the activity of transcription factors, which are proteins that regulate gene expression. By modulating these signaling pathways, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is able to exert its therapeutic effects in a range of diseases.
Biochemical and physiological effects:
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. In inflammation, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In neurological disorders, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has shown promising results in a range of diseases. However, there are also some limitations to using N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, the synthesis of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for the research on N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify new indications for its use. Another direction is to explore the use of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in combination with other drugs or therapies, which may enhance its efficacy and reduce its side effects. Finally, more research is needed to evaluate the safety and pharmacokinetics of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in preclinical and clinical studies, which will be critical for its eventual translation into clinical practice.
Conclusion:
In conclusion, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a novel compound that has shown promising results in the treatment of various diseases. Its synthesis method is a multi-step process that requires specialized equipment and expertise, but it has several advantages for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has several biochemical and physiological effects, and its mechanism of action is believed to involve the modulation of various signaling pathways. There are several future directions for the research on N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide, including further elucidation of its mechanism of action, exploration of its use in combination with other drugs or therapies, and evaluation of its safety and pharmacokinetics in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a multi-step process that involves the reaction of 4-benzyloxybenzaldehyde with malononitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the reduced intermediate with cyclopropanecarboxylic acid chloride. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically above 95%.
Aplicaciones Científicas De Investigación
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key component of many diseases, and N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-18(21-19(22)16-6-7-16)15-8-10-17(11-9-15)23-13-14-4-2-1-3-5-14/h1-5,8-11,16,18H,6-7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPYSIDPCJEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

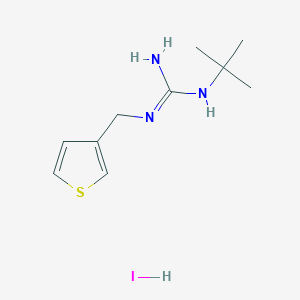
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
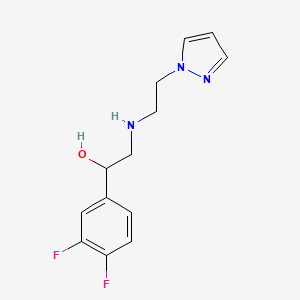
![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
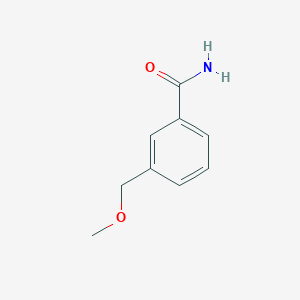
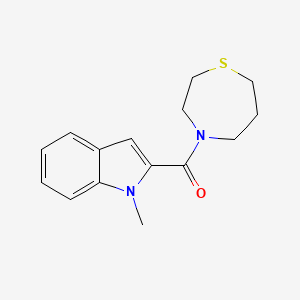
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
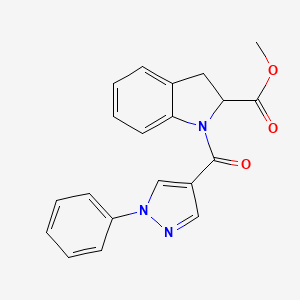
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
